2-Chloro-6-benzyloxybenzonitrile
Description
Significance of Substituted Benzonitriles in Modern Organic Synthesis
Substituted benzonitriles are a pivotal class of compounds in organic chemistry, largely due to the versatility of the nitrile (-C≡N) group. numberanalytics.comnumberanalytics.com This functional group is a valuable precursor that can be chemically transformed into a variety of other functionalities, including primary amines, aldehydes, carboxylic acids, amides, and heterocyclic systems like tetrazoles and thiazoles. wikipedia.orglibretexts.orggoogle.com
The reactivity of the nitrile group stems from the electrophilic nature of the carbon atom, making it susceptible to nucleophilic attack. libretexts.orgfiveable.me It can undergo hydrolysis to form amides and subsequently carboxylic acids, or be reduced to primary amines using reagents like lithium aluminum hydride. wikipedia.orglibretexts.org Furthermore, the addition of Grignard reagents to nitriles yields ketones after hydrolysis. libretexts.orgfiveable.me
The benzonitrile (B105546) motif is present in numerous pharmaceutical compounds, where the nitrile group can act as a hydrogen bond acceptor, contributing to the molecule's interaction with biological targets. nih.govontosight.ai Its utility as a building block is underscored by its role in the synthesis of various drugs and biologically active compounds. google.comatamankimya.comgoogle.com
Overview of Aromatic Ethers and Chlorinated Aromatic Compounds in Chemical Research
Aromatic ethers, characterized by an oxygen atom linked to an aromatic ring, are stable compounds found in many biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The benzyloxy group (-OCH₂Ph), a specific type of aromatic ether, is frequently employed as a protecting group for alcohols in organic synthesis. wikipedia.orglibretexts.org This is due to its stability under a wide range of reaction conditions, including acidic and basic environments. chem-station.com The benzyl (B1604629) group can be selectively removed under mild reductive conditions, typically through catalytic hydrogenation, which regenerates the alcohol without affecting other functional groups. chem-station.comorganic-chemistry.org
Chlorinated aromatic compounds are also fundamental in chemical research. The chlorine atom influences the electronic properties of the aromatic ring and serves as a reactive handle for various transformations. nih.gov It is a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netnumberanalytics.comacs.org The presence of a chlorine substituent can direct the regioselectivity of further aromatic substitutions.
Scope and Objectives of Academic Investigations on 2-Chloro-6-benzyloxybenzonitrile
Academic research on this compound primarily centers on its application as a versatile intermediate for the synthesis of more complex molecular structures. ontosight.ai The strategic arrangement of the chloro, benzyloxy, and nitrile groups on the aromatic ring allows for a sequence of selective chemical transformations.
The primary objectives of these investigations include:
Synthesis of Heterocyclic Compounds: A major focus has been the use of this compound as a starting material for the construction of various heterocyclic systems. For example, it has been utilized in the synthesis of substituted quinazolines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov
Development of Synthetic Methodologies: Researchers have explored the reactivity of this compound to develop new synthetic methods. This includes investigating the displacement of the chlorine atom via nucleophilic aromatic substitution and the transformation of the nitrile group into other functionalities.
Synthesis of Biologically Active Molecules: The compound serves as a key building block in the multi-step synthesis of target molecules with potential pharmacological activity. ontosight.ai The ability to sequentially modify the different functional groups is crucial for creating molecular diversity. For instance, the synthesis of 2,4-diamino-5-fluoroquinazoline (B46956) has been achieved from a related 2-fluorobenzonitrile (B118710) derivative, highlighting the utility of such precursors in accessing medicinally relevant structures. researchgate.net
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound focus on constructing the molecule by forming its key functional groups—the benzyloxy ether and the nitrile—on a pre-existing chlorinated benzene (B151609) scaffold.
Nucleophilic Substitution Strategies for Benzyloxy Group Introduction
A primary method for introducing the benzyloxy group is through nucleophilic substitution, most commonly the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.com This reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this typically involves the reaction of 2-chloro-6-hydroxybenzonitrile (B1588078) with benzyl chloride or benzyl bromide. masterorganicchemistry.com The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The alkoxide is formed in situ by the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the halide from the benzyl halide. youtube.comyoutube.com This method is effective for primary alkyl halides like benzyl chloride. masterorganicchemistry.com
Another nucleophilic substitution strategy involves the reaction of 2-chloro-6-fluorobenzonitrile (B1630290) with benzyl alcohol. In this case, the fluoride (B91410) ion, being a good leaving group, is displaced by the benzyl alkoxide.
Table 1: Nucleophilic Substitution Reactions for Benzyloxy Group Introduction
| Precursor 1 | Precursor 2 | Reagents | Product | Reaction Type |
| 2-Chloro-6-hydroxybenzonitrile | Benzyl chloride | K₂CO₃, Acetonitrile | This compound | Williamson Ether Synthesis |
| 2-Chloro-6-hydroxybenzonitrile | Benzyl bromide | NaH, DMF | This compound | Williamson Ether Synthesis |
| 2-Chloro-6-fluorobenzonitrile | Benzyl alcohol | Base | This compound | Nucleophilic Aromatic Substitution |
Functional Group Interconversions for Nitrile Moiety Formation from Precursors
The nitrile group can be introduced through the transformation of other functional groups. A common precursor is a primary amide, such as 2-chloro-6-benzyloxybenzamide, which can be dehydrated to form the corresponding nitrile. organic-chemistry.org Dehydrating agents like phosphorus pentoxide, thionyl chloride, or more modern reagents like XtalFluor-E can be employed for this transformation. organic-chemistry.orgthieme-connect.com The reaction with XtalFluor-E is notable for its mild conditions, proceeding at room temperature in an environmentally benign solvent like ethyl acetate. organic-chemistry.org
Another important route is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide. wikipedia.orgbyjus.commasterorganicchemistry.com In this context, 2-amino-6-benzyloxychlorobenzene would be converted to a diazonium salt, which then reacts with CuCN to yield this compound. wikipedia.orgmasterorganicchemistry.com This method is a powerful tool for introducing a nitrile group onto an aromatic ring. wikipedia.orgbyjus.com
Table 2: Functional Group Interconversions to Form the Nitrile Moiety
| Precursor | Reagents | Product | Reaction Type |
| 2-Chloro-6-benzyloxybenzamide | P₂O₅ or SOCl₂ or XtalFluor-E | This compound | Dehydration |
| 2-Amino-6-benzyloxychlorobenzene | 1. NaNO₂, HCl; 2. CuCN | This compound | Sandmeyer Reaction |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net While specific MCRs leading directly to this compound are not extensively documented, the Ugi four-component reaction (Ugi-4CR) is a versatile MCR that could potentially be adapted for this purpose. nih.gov This would involve a carefully designed set of starting materials, likely an isocyanide, an aldehyde, a carboxylic acid, and an amine, that would assemble to form the desired scaffold. The development of such a route would represent a novel and highly efficient approach to the synthesis of this compound.
Precursor-Based Synthesis of the this compound Scaffold
An alternative to direct functionalization is the synthesis of the core this compound structure from precursors that already contain some of the required functionalities.
Synthesis from Halogenated Benzaldehydes and Related Derivatives
A common strategy involves the conversion of a substituted benzaldehyde (B42025) to a benzonitrile. For instance, 2-chloro-6-benzyloxybenzaldehyde can be converted into this compound. A two-step process is often employed where the aldehyde is first reacted with hydroxylamine (B1172632) to form an aldoxime. google.comwikipedia.org This oxime is then dehydrated to yield the nitrile. google.comwikipedia.org Various dehydrating agents can be used, including acetic anhydride (B1165640), diphosphorus (B173284) pentoxide, or iron catalysts. google.comnih.gov The dehydration of aldoximes is an environmentally benign method as the only byproduct is water. nih.gov
Table 3: Synthesis from 2-Chloro-6-benzyloxybenzaldehyde
| Starting Material | Intermediate | Reagents for Nitrile Formation | Final Product |
| 2-Chloro-6-benzyloxybenzaldehyde | 2-Chloro-6-benzyloxybenzaldehyde oxime | Acetic anhydride or P₂O₅ | This compound |
Transformations of Substituted Benzonitrile Analogues
The target molecule can also be synthesized by modifying other substituted benzonitriles. For example, nucleophilic aromatic substitution on 2,6-dichlorobenzonitrile (B3417380) could potentially be used. wikipedia.org In this approach, one of the chlorine atoms is selectively replaced by a benzyloxy group. This reaction would require carefully controlled conditions to achieve monosubstitution and avoid the formation of the disubstituted product.
Another route involves starting with 2-chloro-6-nitrobenzonitrile (B146369). google.comgoogle.comgoogle.com The nitro group can be reduced to an amino group, which is then diazotized and subsequently replaced with a hydroxyl group. The resulting 2-chloro-6-hydroxybenzonitrile can then be benzylated as described in section 2.1.1. Alternatively, there are methods for the direct substitution of the nitro group, although these are less common. For instance, treatment with a metal chloride in an aprotic solvent can lead to the replacement of the nitro group with chlorine. googleapis.com
Protecting Group Strategies in Benzyloxybenzonitrile Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The selection of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.
For the synthesis of benzyloxybenzonitriles, the hydroxyl group of a phenol (B47542) is often protected as an ether, such as a benzyl ether. oup.comsioc-journal.cn This strategy is employed because the phenolic hydroxyl group is a potent activating group for the aromatic ring and can interfere with electrophilic substitution reactions. oup.com The benzyl group is a common choice for protecting phenols due to its relative stability to a wide range of reagents and its straightforward removal by hydrogenolysis. uchicago.edu
The general strategy involves the reaction of a substituted phenol with a benzyl halide in the presence of a base to form the benzyl ether. This protected intermediate can then undergo further transformations, such as cyanation or halogenation, to introduce the nitrile and chloro groups, respectively. After the desired modifications are made to the aromatic ring, the benzyl protecting group is cleaved to reveal the free hydroxyl group, if required for the final product. The use of orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions without affecting each other, allows for complex and selective syntheses. uchicago.edu
Catalytic Approaches in this compound Synthesis
Catalytic methods play a pivotal role in the efficient synthesis of this compound by enabling key bond-forming reactions with high selectivity and yield.
Transition Metal-Catalyzed Coupling Reactions for C-O and C-C Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. In the context of this compound synthesis, these reactions are instrumental in introducing the benzyloxy and cyano groups.
The formation of the benzyloxy ether linkage (a C-O bond) can be achieved through reactions like the Ullmann condensation or Buchwald-Hartwig amination-type reactions, which utilize copper or palladium catalysts, respectively. These methods facilitate the coupling of a phenol with a benzyl halide.
For the introduction of the nitrile group, which involves the formation of a C-C bond, several transition metal-catalyzed cyanation reactions are available. Palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like zinc cyanide or potassium ferrocyanide is a widely used method. These reactions exhibit high functional group tolerance and are generally efficient. The choice of catalyst, ligand, and reaction conditions is critical to optimize the yield and prevent side reactions.
Recent advancements have also focused on the development of more sustainable and efficient catalytic systems. For instance, the use of non-noble metal catalysts and the development of one-pot procedures where multiple transformations are carried out in a single reaction vessel are areas of active research. medcraveonline.com
Electrocatalytic and Photoredox Methods in Benzonitrile Synthesis
In recent years, electrocatalytic and photoredox methods have emerged as powerful and sustainable alternatives to traditional synthetic protocols for benzonitrile synthesis. beilstein-journals.org These techniques often operate under mild conditions and can offer unique reactivity and selectivity. cornell.edunih.gov
Electrocatalysis utilizes electricity to drive chemical transformations, often reducing the need for chemical oxidants or reductants. cornell.edu In the context of benzonitrile synthesis, electrochemical methods can be applied to generate reactive intermediates for cyanation reactions. For example, the electrochemical oxidation of a suitable precursor in the presence of a cyanide source can lead to the formation of the desired benzonitrile.
Photoredox catalysis, on the other hand, uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. beilstein-journals.orgresearchgate.net For the synthesis of benzonitriles, photoredox-catalyzed methods have been developed for the cyanation of aryl halides and other precursors. beilstein-journals.org These reactions are typically carried out at room temperature and are tolerant of a wide range of functional groups. The combination of electrochemistry and photochemistry, known as electrophotocatalysis, offers a synergistic approach to access highly reactive intermediates under controlled conditions. cornell.edu
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals to minimize environmental impact and enhance sustainability. acs.orgresearchgate.netmun.ca In the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. acs.org This involves choosing reactions that are addition-based rather than substitution-based where possible, to minimize the generation of byproducts.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. rsc.org For example, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of benzonitriles. rsc.orgrsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. acs.org The development of highly efficient and recyclable catalysts is a major focus of green chemistry research. medcraveonline.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Photoredox and electrocatalytic methods often fall into this category. beilstein-journals.orgcornell.edu
Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of renewable starting materials for the synthesis of reagents and solvents is a broader green chemistry goal. acs.org
Reduction of Derivatives: Minimizing the use of protecting groups can shorten synthetic routes and reduce waste. acs.orgnih.gov The development of selective catalytic methods that can operate in the presence of multiple functional groups is crucial in this regard.
By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Table of Compounds
| Compound Name |
| This compound |
| Benzyl ether |
| Zinc cyanide |
| Potassium ferrocyanide |
| Ionic liquids |
Research Findings on Catalytic Approaches
Green Chemistry Principles in Benzonitrile Synthesis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUICQUABSEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238907 | |
| Record name | 2-Chloro-6-benzyloxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92161-40-5 | |
| Record name | 2-Chloro-6-(phenylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92161-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-benzyloxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092161405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-benzyloxybenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-benzyloxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.143 | |
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Synthetic Methodologies for 2 Chloro 6 Benzyloxybenzonitrile
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of this compound, offering efficient and selective pathways for crucial bond formations.
Transition metal-catalyzed reactions are indispensable for the construction of the key carbon-oxygen (C-O) and carbon-carbon (C-C) bonds in this compound. The formation of the benzyloxy ether (C-O bond) can be accomplished using methods like the Ullmann condensation or Buchwald-Hartwig etherification, which typically employ copper or palladium catalysts.
The introduction of the nitrile group, a C-C bond-forming reaction, is often achieved through palladium-catalyzed cyanation of an aryl halide. This reaction is valued for its high functional group tolerance and efficiency. The careful selection of the palladium catalyst, ligands, and reaction conditions is paramount to maximizing the yield and minimizing side products. The development of catalysts based on more abundant and less toxic metals is an ongoing area of research aimed at improving the sustainability of these processes. medcraveonline.com
Emerging as powerful alternatives to traditional synthetic methods, electrocatalysis and photoredox catalysis offer milder and more sustainable routes to benzonitriles. beilstein-journals.org These techniques often provide unique reactivity and selectivity. cornell.edunih.gov
Electrocatalysis drives reactions using electrical current, which can reduce the reliance on chemical oxidants and reductants. cornell.edu In benzonitrile (B105546) synthesis, electrochemical methods can be employed to generate reactive species for cyanation.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions under gentle conditions. beilstein-journals.orgresearchgate.net Photoredox-catalyzed cyanations of aryl precursors have been developed, which are notable for their operational simplicity and broad functional group compatibility. beilstein-journals.org The synergistic combination of these two techniques in electrophotocatalysis presents a frontier in synthetic chemistry, enabling access to highly reactive intermediates in a controlled manner. cornell.edu
Green Chemistry Principles in the Synthesis of this compound
The adoption of green chemistry principles is vital for developing sustainable synthetic routes to this compound. acs.orgresearchgate.netmun.ca
Key principles include maximizing atom economy by designing reactions that incorporate the maximum amount of starting materials into the final product. acs.org The use of safer solvents and reagents , such as ionic liquids which can be recycled, helps to reduce the environmental footprint of the synthesis. rsc.orgrsc.orgCatalysis is inherently a green technology as it reduces waste by using small, recyclable quantities of reagents. medcraveonline.comacs.org Pursuing energy efficiency by conducting reactions at ambient temperature and pressure, as is often possible with photoredox and electrocatalytic methods, is another important consideration. beilstein-journals.orgcornell.edunih.gov Finally, reducing derivatization by minimizing the use of protecting groups simplifies synthetic pathways and decreases waste generation. acs.orgnih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically favorable.
Reactivity and Mechanistic Investigations of 2 Chloro 6 Benzyloxybenzonitrile
Transformations at the Nitrile Functionality
The nitrile group in 2-chloro-6-benzyloxybenzonitrile is a key site for chemical reactions, allowing for its conversion into other valuable functional groups.
Reductive Processes of the Nitrile Group (e.g., to Amines, Alcohols)
The reduction of the nitrile group is a fundamental transformation that can lead to the formation of primary amines or alcohols. The direct preparation of primary amines from alcohols and ammonia (B1221849) presents a streamlined approach, avoiding the multiple steps and harsh conditions of traditional methods. google.com This process is often conducted under milder conditions and without the need for stoichiometric amounts of toxic reagents. google.com
For instance, the reduction of a related compound, 2-chloro-6-nitro-benzonitrile, can be achieved using various reducing agents. google.com While specific conditions for this compound are not detailed in the provided search results, general methods for nitrile reduction are well-established. These typically involve catalytic hydrogenation or the use of metal hydrides. The resulting primary amines are versatile intermediates in organic synthesis. google.com
The conversion of nitriles to alcohols can also be achieved, often through a two-step process involving initial reduction to an imine followed by hydrolysis.
Cycloaddition and Heterocyclic Annulation Reactions Involving the Nitrile
The nitrile group can participate in cycloaddition and annulation reactions to form various heterocyclic structures. rsc.org These reactions are crucial for the synthesis of complex, fused heterocyclic systems. rsc.org While specific examples involving this compound are not explicitly detailed, the general reactivity of nitriles in such transformations is well-documented. For example, dipolar cycloadditions with electrophilic benzannulated heterocycles can lead to the formation of heteroacenes. rsc.org
Nucleophilic Addition to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the addition of various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
Common nucleophiles that add to nitriles include:
Organometallic reagents: Grignard reagents and organolithium compounds add to nitriles to form imines, which can then be hydrolyzed to ketones or reduced to primary amines. wikipedia.orgyoutube.com
Cyanide: The addition of cyanide to aldehydes and ketones forms cyanohydrins. youtube.com While not a direct addition to another nitrile, it demonstrates the nucleophilic character of the cyanide ion.
Alcohols: In the Pinner reaction, alcohols add to nitriles under acidic conditions to form imidates. wikipedia.org
Amines: The addition of amines to nitriles can lead to the formation of amidines.
The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon atom, breaking the carbon-nitrogen triple bond. wikipedia.orgyoutube.com
Reactivity of the Benzyloxy Ether Linkage
The benzyloxy group in this compound can also undergo specific chemical transformations.
Cleavage Reactions of the Benzyloxy Group (e.g., Hydrogenolysis, Acidic/Basic Hydrolysis)
The benzyloxy group is a common protecting group for alcohols and phenols and can be cleaved under various conditions.
Hydrogenolysis: This is a common method for debenzylation, typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). This reaction cleaves the benzyl-oxygen bond to yield the corresponding phenol (B47542), in this case, 2-chloro-6-hydroxybenzonitrile (B1588078). nih.gov
Acidic/Basic Hydrolysis: While hydrogenolysis is generally preferred for its mildness, acidic or basic hydrolysis can also be employed to cleave the benzyloxy group. For instance, the hydrolysis of related compounds, such as 2,6-dichlorobenzonitrile (B3417380), can be achieved using aqueous sodium hydroxide (B78521) under pressure and heat to yield the corresponding carboxylic acid. google.com
The cleavage of the benzyloxy group to form 2-chloro-6-hydroxybenzoic acid has also been documented. nih.gov
Selective Transformations Retaining the Benzyloxy Moiety
In many synthetic routes, it is desirable to perform reactions on other parts of the molecule while keeping the benzyloxy group intact. The stability of the benzyloxy group under a range of conditions allows for selective transformations at the nitrile or the chloro-substituent. For example, reactions involving the nitrile group, such as certain nucleophilic additions or reductions under specific conditions, can be carried out without affecting the benzyloxy ether. The synthesis of 2-chloro-6-substituted benzoic acids from 2-chlorobenzoic acid demonstrates that manipulations at other positions are possible while a related functional group is present. researchgate.net
Reactions at the Aromatic Ring System
The reactivity of the aromatic core of this compound is influenced by the electronic properties of its three substituents: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, and the electron-donating benzyloxy (-OCH₂Ph) group. These groups are expected to dictate the regioselectivity and rate of reactions at the aromatic ring.
Ortho-Chlorine Reactivity (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)
The chlorine atom at the C2 position, activated by the ortho-nitrile group, is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr) . In SNAr reactions, a nucleophile displaces a halide on an aromatic ring, a process favored by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org For analogous compounds like 2-chloro-6-methoxybenzonitrile (B15059), the chloro group is known to be susceptible to substitution by various nucleophiles. While specific examples for this compound are not documented, it is a primary site for such transformations.
Furthermore, the ortho-chloro position represents a potential site for palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination for C-N bond formation or the Suzuki coupling for C-C bond formation. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for creating complex molecular architectures from aryl halides. The reactivity trend for aryl halides in these couplings is typically I > Br > Cl, meaning that the C-Cl bond in this compound would likely require robust catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, to achieve efficient coupling. researchgate.net However, specific studies applying these methods to this compound have not been reported.
Directed Ortho Metalation and Related Lithiation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. researchgate.net Both ether and nitrile groups can function as DMGs. In this compound, the benzyloxy group's oxygen atom could direct lithiation to the C5 position. The nitrile group could also potentially direct lithiation.
However, a competing reaction, α-lithiation at the benzylic position (the CH₂ group), is also possible and has been observed in related aryl benzyl (B1604629) ethers. researchgate.net The choice of organolithium base and reaction conditions can influence the selectivity between ortho- and benzylic lithiation. No studies have been published that specifically explore DoM or other lithiation strategies on this compound to determine the outcome of these competing pathways.
Elucidation of Reaction Mechanisms and Kinetics
There is no publicly available research detailing the mechanistic pathways or kinetic parameters for reactions involving this compound. Such studies would be essential for understanding the relative rates of competing reactions, the influence of reaction conditions on product distribution, and for optimizing synthetic protocols. Kinetic studies on related nucleophilic aromatic substitution reactions have been performed on chloro- and nitro-substituted benzenes, but not on the title compound. researchgate.net Mechanistic investigations, for instance using kinetic isotope effects or computational modeling, would be necessary to provide a deeper understanding of its reactivity. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 6 Benzyloxybenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-6-benzyloxybenzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign the resonances and confirm the connectivity of the atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyloxy linkage. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the chloro, cyano, and benzyloxy groups.
The aromatic protons of the this compound ring system will appear as a complex multiplet pattern due to spin-spin coupling. The protons on the benzyl group's phenyl ring will also present as a multiplet, typically in the range of 7.3-7.5 ppm. The methylene protons (-CH₂-) of the benzyloxy group are expected to appear as a singlet or a finely split multiplet around 5.0-5.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached functional groups. The carbon of the methylene bridge (-CH₂-) in the benzyloxy group will resonate at approximately 70-75 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (Benzonitrile ring) | 7.0 - 7.6 (m) | 115 - 140 |
| Aromatic CH (Benzyl ring) | 7.3 - 7.5 (m) | 127 - 137 |
| -CH₂- | 5.1 - 5.3 (s) | 70 - 75 |
| C-Cl | - | 130 - 135 |
| C-O | - | 155 - 160 |
| C-CN | - | 100 - 105 |
| C≡N | - | 115 - 120 |
| Quaternary C (Benzyl ring) | - | 135 - 138 |
m = multiplet, s = singlet
To resolve ambiguities in the assignment of ¹H and ¹³C NMR spectra and to establish the complete bonding network, a series of 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.eduyoutube.com For this compound, COSY would reveal the coupling between adjacent aromatic protons on both the benzonitrile and benzyl rings, helping to delineate the spin systems within each aromatic moiety. youtube.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons can be directly correlated to the methylene carbon signal. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would be expected between the methylene protons of the benzyloxy group and the carbons of the benzyl ring, as well as the C-O carbon of the benzonitrile ring. It would also confirm the connectivity between the aromatic protons and their neighboring quaternary carbons. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly useful for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY could show correlations between the methylene protons and the protons on the benzyl ring, as well as with the proton at the 5-position of the benzonitrile ring, depending on the preferred conformation.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The nitrile (C≡N) stretching vibration is a prominent and sharp band typically appearing in the region of 2220-2240 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will produce strong bands in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.
Table 2: Expected FT-IR Vibrational Frequencies for this compound (Note: These are expected ranges and the exact position and intensity of the bands can be influenced by the molecular environment.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |
| C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR. epequip.com The C≡N stretching vibration is also typically strong and sharp in the Raman spectrum. orientjchem.org Aromatic ring stretching vibrations are often strong in Raman spectra, providing detailed information about the substitution pattern. The symmetric breathing modes of the aromatic rings are particularly characteristic. The C-Cl stretch is also Raman active. Since Raman and FT-IR spectroscopy have different selection rules, a combined analysis provides a more complete picture of the vibrational modes of the molecule. epequip.com For instance, highly symmetric vibrations often give strong Raman signals but may be weak or absent in the IR spectrum. epequip.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. libretexts.orglibretexts.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 243/245 | [M]⁺ | Molecular ion |
| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond |
| 138 | [M - C₇H₇O]⁺ | Loss of the benzyloxy radical |
| 208 | [M - Cl]⁺ | Loss of a chlorine atom |
| 77 | [C₆H₅]⁺ | Fragmentation of the benzyl group |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecule and its fragments.
Detailed Research Findings:
HRMS facilitates the differentiation of compounds with the same nominal mass but different elemental formulas. For this compound (C₁₄H₁₀ClNO), the theoretical exact mass can be calculated with high precision. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical value strongly supports the compound's identity.
The primary advantage of HRMS is its ability to deliver high-resolution full scan MS data. nih.gov This enables retrospective data analysis for non-target compounds without needing to re-inject the sample. nih.gov Techniques like Orbitrap-based HRMS have been successfully used for the analysis of complex matrices, achieving the required resolving power for accurate mass assignments (less than 5 ppm). nih.gov
Below is a hypothetical data table illustrating the kind of information that would be obtained from an HRMS analysis of this compound.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClNO |
| Theoretical Monoisotopic Mass (Da) | 243.0451 |
| Experimentally Determined Mass (Da) | 243.0448 |
| Mass Error (ppm) | -1.2 |
| Ionization Mode | Electrospray Ionization (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Both GC-MS and LC-MS are powerful hyphenated techniques for the separation, identification, and quantification of this compound and its derivatives. The choice between them often depends on the compound's volatility and thermal stability.
Detailed Research Findings:
GC-MS Analysis: GC-MS is well-suited for volatile and thermally stable compounds. uoguelph.caresearchgate.net For a compound like this compound, derivatization may be necessary to increase its volatility and prevent degradation in the hot injector or column. researchgate.net The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a characteristic mass spectrum that serves as a "fingerprint" for identification. uoguelph.ca This technique can be used for both targeted analysis of known compounds and non-targeted screening to identify unknown substances by matching their spectra against a library. uoguelph.ca
LC-MS Analysis: LC-MS is ideal for less volatile, more polar, and thermally labile compounds. uoguelph.caresearchgate.net Given the structure of this compound, LC-MS is a highly suitable method for its analysis. It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. A significant advantage of LC-MS is its ability to analyze a wide range of compounds without the need for derivatization. mdpi.com Furthermore, LC-MS is not typically used for non-targeted screening due to interferences that can affect a compound's ionization. uoguelph.ca
The following table compares the applicability of GC-MS and LC-MS for the analysis of this compound.
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a mobile and stationary phase. |
| Sample Volatility | High volatility required; may need derivatization. | Suitable for non-volatile and thermally labile compounds. |
| Applicability to Target Compound | Potentially applicable with derivatization. | Highly applicable due to the compound's structure. |
| Detection | Provides characteristic fragmentation patterns for identification. | Offers high sensitivity and specificity, especially with tandem MS. |
Advanced Chromatographic Separation and Purification Techniques
High-Performance Liquid Chromatography (HPLC) Method Development (e.g., RP-HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of this compound. The development of a robust HPLC method is crucial for achieving high purity and accurate quantification.
Detailed Research Findings:
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. A typical RP-HPLC method would involve a non-polar stationary phase (like C18 or C8) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses smaller particle sizes in the stationary phase (sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
The development of an HPLC method would involve optimizing several parameters, as detailed in the table below.
Table 3: Parameters for HPLC Method Development for this compound
| Parameter | Considerations for Optimization |
|---|---|
| Stationary Phase | C18 or C8 columns are generally suitable for this compound. |
| Mobile Phase | A gradient of water and acetonitrile or methanol is typically used. |
| Flow Rate | Optimized to balance analysis time and separation efficiency. |
| Column Temperature | Can affect peak shape and selectivity. |
| Detection Wavelength (UV) | Selected based on the compound's UV absorbance maximum. |
Preparative Chromatography for Scalable Separation
Once an analytical HPLC method is developed, it can be scaled up to preparative chromatography for the purification of larger quantities of this compound. This is essential for obtaining the high-purity material needed for further research and development.
Detailed Research Findings:
The goal of preparative chromatography is to maximize throughput, yield, and purity. phenomenex.com Scaling up from an analytical method involves increasing the column diameter and sample load. phenomenex.com A loading study is often performed to determine the maximum amount of crude sample that can be loaded onto the preparative column without compromising the purity of the collected fractions. phenomenex.com
For reversed-phase preparative HPLC, a general rule of thumb is a minimal specific loadability of 1% (1 gram of crude material per 100 grams of stationary phase). phenomenex.com The success of preparative chromatography is a balance between these three key parameters: productivity, yield, and purity, which cannot all be maximized at the same time. phenomenex.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Computational and Theoretical Investigations of 2 Chloro 6 Benzyloxybenzonitrile
Quantum Chemical Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) and Ab Initio Calculations
No published studies employing Density Functional Theory (DFT) or ab initio methods to analyze the molecular structure, bond lengths, bond angles, or energetic properties of 2-Chloro-6-benzyloxybenzonitrile are currently available. Such studies, were they to be conducted, would provide valuable insights into the optimized geometry and thermodynamic stability of the molecule.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature. This type of analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional shape, which in turn influences its reactivity and biological activity.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. This analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key descriptor of a molecule's chemical reactivity, kinetic stability, and electronic transitions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
A Natural Bond Orbital (NBO) analysis, which would elucidate donor-acceptor interactions, charge transfer, and the nature of bonding within the this compound molecule, has not been documented. NBO analysis provides a detailed picture of the intramolecular forces that govern the molecule's structure and stability.
Molecular Electrostatic Potential (MEP) Mapping
No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.
The absence of computational and theoretical data for this compound represents a gap in the current scientific literature. Future research in this area would be invaluable for a comprehensive understanding of this compound's chemical behavior and for guiding its potential applications in various fields of chemistry.
Global and Local Reactivity Indicesresearchgate.net
Global Reactivity Descriptors: These parameters describe the molecule's stability and reactivity as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Represents the ability of a species to accept electrons.
Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local reactivity indices like Fukui functions and dual descriptors are used. These indices pinpoint specific atoms susceptible to attack.
Fukui Function (f(r)): Indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps identify sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).
Local Softness (s(r)) and Local Electrophilicity (ωk): These are site-specific versions of the global descriptors, providing a more detailed map of reactivity across the molecule. researchgate.netrsc.org
For instance, in related chloropyrroles, local descriptor analysis has successfully identified the activeness of specific nitrogen and chlorine sites for electrophilic or nucleophilic attacks. nih.gov A similar analysis for this compound would be invaluable for understanding its reaction mechanisms.
Table 1: Key Global and Local Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Global Descriptors | |||
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | E_LUMO - E_HOMO | Resistance to charge transfer |
| Global Softness | S | 1 / η | Capacity to accept electrons |
| Electrophilicity Index | ω | μ² / (2η) | Electron-accepting ability |
| Local Descriptors | |||
| Fukui Function | f(r) | [∂ρ(r)/∂N]_v(r) | Identifies reactive atomic sites |
| Dual Descriptor | Δf(r) | f+(r) - f-(r) | Distinguishes between nucleophilic and electrophilic sites |
Spectroscopic Property Prediction and Validationresearchgate.net
Computational methods are highly effective in simulating spectra, which can then be compared with experimental results to confirm molecular structures and vibrational modes.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated isotropic shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to predict the ¹H and ¹³C NMR spectra.
While specific GIAO calculations for this compound are not prominently published, studies on analogous structures like 2-Chloro-N-(2,6-dimethylphenyl)acetamide demonstrate the power of this technique. chemicalbook.com By optimizing the geometry of the target molecule (typically using a DFT method like B3LYP with a basis set such as 6-311++G(d,p)), researchers can predict chemical shifts that are often in excellent agreement with experimental data, aiding in the definitive assignment of signals. nih.gov
Simulation of Vibrational Spectra (IR, Raman)researchgate.net
Theoretical vibrational spectra (Infrared and Raman) are simulated by performing frequency calculations on the optimized molecular geometry. These calculations, usually done at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), provide the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).
For complex molecules, the calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. Therefore, they are typically scaled using a specific scaling factor to improve the correlation with experimental data. The analysis is further deepened by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific internal coordinates (bond stretches, angle bends, torsions). researchgate.net
Studies on the related compound 2-chloro-6-methylbenzonitrile (B1583042) have successfully used this methodology. Its FT-IR and FT-Raman spectra were recorded and compared against theoretical frequencies calculated via ab-initio and DFT methods, leading to a detailed assignment of the vibrational modes. researchgate.netresearchgate.net
Table 2: Example Vibrational Mode Assignment for a Related Benzonitrile (B105546) Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |
|---|---|---|---|
| C≡N stretch | ~2230 | ~2245 | C≡N stretching |
| C-Cl stretch | ~750 | ~760 | C-Cl stretching |
| C-H stretch (Aromatic) | ~3050-3100 | ~3060-3110 | Aromatic C-H stretching |
| Ring breathing | ~1000 | ~1010 | Benzene (B151609) ring breathing mode |
Note: Frequencies are approximate and for illustrative purposes based on typical benzonitrile derivatives.
Investigation of Solvent Effects and Non-Linear Optical (NLO) Propertiesresearchgate.net
The influence of the chemical environment on a molecule's properties is significant. Computational models can simulate these effects and also predict specialized properties like non-linear optical activity.
Solvent Effects: The properties of a molecule can change dramatically in a solution compared to the gas phase. The Polarizable Continuum Model (PCM) is a common method to simulate the effect of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the optimization of the molecule's geometry and the calculation of its properties in different solvents, providing a more realistic prediction of its behavior in solution.
Non-Linear Optical (NLO) Properties: Molecules with large dipole moments, extensive π-electron systems, and charge transfer characteristics often exhibit significant NLO properties, making them useful for applications in optoelectronics. Computational chemistry can predict these properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net
The first hyperpolarizability (β₀) is a key indicator of NLO activity. It can be calculated using methods like the finite-field approach implemented in DFT calculations. A high β₀ value suggests that the material can be an effective NLO material. Analysis of the HOMO-LUMO gap is also crucial, as a smaller energy gap generally leads to higher polarizability and hyperpolarizability. nih.govresearchgate.net For this compound, the presence of the electron-withdrawing chloro and nitrile groups and the electron-donating benzyloxy group suggests potential for intramolecular charge transfer, a key requirement for NLO activity.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-chloro-6-methylbenzonitrile |
| 2-fluoro-6-methoxybenzonitrile |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide |
| Tetramethylsilane (TMS) |
| Chloropyrroles |
| Fluoropyrroles |
Applications of 2 Chloro 6 Benzyloxybenzonitrile in Advanced Organic Synthesis
Role as a Precursor for Diverse Heterocyclic Compounds
2-Chloro-6-benzyloxybenzonitrile is a key starting material for the synthesis of a wide array of heterocyclic compounds. The nitrile group, benzyloxy moiety, and chlorine atom can all participate in or influence cyclization reactions, leading to the formation of diverse ring systems.
One of the prominent applications is in the synthesis of quinazolinones. While various methods exist for the synthesis of quinazolinones, the use of substituted benzonitriles is a common strategy. For instance, polycyclic quinazolinones can be synthesized through a multi-component reaction involving 2-formylbenzonitrile, ammonia (B1221849), an isocyanide, and a carboxylic acid, followed by a palladium-catalyzed annulation. nih.gov This approach allows for the rapid construction of diverse and fully substituted quinazolinone derivatives. nih.gov Similarly, 4(3H)-quinazolinones containing a thiazole (B1198619) group have been synthesized by reacting a primary amine with various benzoxazinones. nih.gov Given these established synthetic routes, this compound represents a promising precursor for novel quinazolinone derivatives, where the chloro and benzyloxy substituents can be further functionalized to modulate the properties of the final compounds.
The reactivity of the nitrile group and the ortho-chloro substituent makes this compound an attractive candidate for the synthesis of other nitrogen-containing heterocycles. For example, the palladium-catalyzed condensation of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) yields diphenylamine (B1679370) intermediates that can be selectively cyclized to form indoles, carbazoles, acridines, and dibenzazepines, with the selectivity being controlled by the choice of ligand. nih.gov This highlights the potential of leveraging the chloro- and amino- functionalities (after reduction of the nitrile) of derivatives of this compound in palladium-catalyzed cyclization reactions to access a variety of important heterocyclic cores.
Furthermore, the synthesis of indolizine (B1195054) derivatives, another important class of heterocyclic compounds, can be achieved from precursors bearing a halogen at the 5-position. These 5-chloroindolizines readily undergo nucleophilic substitution, providing a pathway to novel 5-functionalized indolizines. beilstein-journals.org This suggests that this compound could be a valuable starting material for the synthesis of novel indolizine-based structures.
Utility in the Construction of Biologically Relevant Molecular Scaffolds
The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable building block in medicinal chemistry. The compound serves as an intermediate in the synthesis of more complex molecules with potential antimicrobial or anticancer properties. ontosight.ai
Quinazolinone derivatives, which can be synthesized from benzonitrile (B105546) precursors, exhibit a broad spectrum of biological activities, including cytotoxic, antibacterial, and antifungal properties. nih.gov Specifically, 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinones have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.gov The potential to incorporate the this compound scaffold into such structures opens avenues for the development of new therapeutic agents.
The synthesis of quinoxaline (B1680401) derivatives, another class of biologically important heterocycles, can be achieved through the selective modification of compounds like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net The versatility of this precursor, derived from the reaction of 1,1,2-trichloro-2-nitroethene with 4-fluoroaniline, in undergoing selective modifications at different positions highlights the potential for creating diverse quinoxaline libraries with unique substitution patterns for biological screening. researchgate.net
The table below summarizes the synthesis of some biologically relevant heterocyclic scaffolds where substituted benzonitriles or related chloro-anilines serve as key precursors.
| Heterocyclic Scaffold | Synthetic Approach | Potential Biological Activity |
| Polycyclic Quinazolinones | Ugi four-component reaction followed by palladium-catalyzed annulation. nih.gov | Anticancer, Antibacterial |
| Thiazole-containing Quinazolinones | Reaction of a primary amine with benzoxazinones. nih.gov | Cytotoxic, Antifungal |
| Indoles, Carbazoles, Acridines | Palladium-catalyzed cyclization of diphenylamine intermediates. nih.gov | Various, including anticancer |
| Quinoxalines | Selective modification of chloro-substituted quinoxaline N-oxides. researchgate.net | Antimalarial, Cytotoxic |
Development of Agrochemical Intermediates from this compound
The structural features of this compound make it a valuable intermediate in the synthesis of agrochemicals. A closely related compound, 2-chloro-6-methoxybenzonitrile (B15059), is utilized in the synthesis of herbicides and insecticides, providing a scaffold for further functionalization. ontosight.ai This suggests a similar utility for the benzyloxy analogue.
The synthesis of 2,6-dichlorobenzonitrile (B3417380), a known herbicide, can be achieved from 2-chloro-6-nitrotoluene (B1664060) through a series of reactions. This underscores the importance of the 2-chloro-6-substituted benzonitrile framework in accessing herbicidal compounds. Furthermore, 6-chlorobenzoxazol-2-one is recognized as an important intermediate for agrochemicals. google.com
Research into chloro-substituted benzoic acids has also highlighted their role as versatile precursors for pesticides. researchgate.net For instance, 2-chloro-6-substituted benzoic acids can be prepared via tandem metallation of 2-chlorobenzoic acid. researchgate.net The hydrolysis of the nitrile group in this compound would provide access to the corresponding benzoic acid, further expanding its utility in this field.
The table below outlines some key agrochemical intermediates and the role of related chloro-substituted aromatic compounds in their synthesis.
| Agrochemical Intermediate/Class | Precursor/Related Compound | Application |
| Herbicides/Insecticides | 2-Chloro-6-methoxybenzonitrile ontosight.ai | Provides a scaffold for further functionalization. |
| Herbicides | 2-Chloro-6-nitrotoluene (precursor to 2,6-dichlorobenzonitrile) | Synthesis of dichlorobenzonitrile herbicides. |
| Agrochemicals | 6-Chlorobenzoxazol-2-one google.com | Important intermediate in agrochemical synthesis. |
| Pesticides | 2-Chloro-6-substituted benzoic acids researchgate.net | Versatile precursors for various pesticides. |
Fine Chemical Synthesis Utilizing this compound
In the realm of fine chemical synthesis, this compound serves as a key intermediate for producing high-value, specialized molecules. Its utility stems from the ability to selectively transform its functional groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the benzyloxy group can be cleaved to reveal a phenol (B47542).
This versatility is exemplified by the synthesis of various substituted aromatic compounds. The preparation of 2-chloro-6-substituted benzoic acids through ortho-lithiation of 2-chlorobenzoic acid and subsequent reaction with electrophiles demonstrates a pathway to a range of fine chemicals. researchgate.net Similarly, the synthesis of 2-mercapto-6-halogenobenzonitriles from 2,6-dihalogenobenzonitriles highlights the reactivity of the halogen substituents towards nucleophiles. google.com
The compound's role as a precursor extends to the production of other valuable intermediates. For instance, 2-chloro-6-nitrobenzaldehyde (B1583853) is a known chemical intermediate, and its synthesis and reactions are of interest in fine chemical manufacturing. chemicalbook.com
Design and Synthesis of Functional Materials Precursors
This compound is a potential precursor for the design and synthesis of functional materials, including polymers and dyes. ontosight.ai The analogous compound, 2-chloro-6-methoxybenzonitrile, is considered a candidate for the development of new polymers. ontosight.ai Furthermore, a related compound, 2-chloro-6-fluorobenzonitrile (B1630290), has been used in the synthesis of high-molecular-weight, soluble polyarylether alternating copolymers containing pendent cyano groups. sigmaaldrich.com These examples suggest that the benzyloxy derivative could similarly be incorporated into polymer backbones to impart specific properties.
The development of functional dyes for high-tech applications, such as dye-sensitized solar cells, is an active area of research. researchgate.net The synthesis of these dyes often involves the assembly of chromophoric units, and the structural features of this compound could be exploited to create novel dye architectures. The presence of the benzyloxy group offers a handle for tuning solubility and other physical properties, while the chloro and nitrile groups provide sites for further chemical modification and conjugation.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 2-Chloro-6-benzyloxybenzonitrile
Research on this compound has primarily positioned it as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai The synthesis of this compound generally involves a multi-step sequence, starting from simpler benzene (B151609) derivatives. A common synthetic route includes the benzylation of a hydroxylated benzene precursor, followed by the introduction of a chlorine atom and subsequent formation of the nitrile group. ontosight.ai
While detailed, peer-reviewed studies exclusively on this compound are not abundant, its structural analogues provide insights into its chemical properties. For instance, the related compound 2-chloro-6-methoxybenzonitrile (B15059) is known to be a versatile intermediate for pharmaceuticals and agrochemicals. ontosight.ai The nitrile group in such compounds can be reduced to form amines or undergo other transformations, and the chloro-substituent can be a site for further functionalization. ontosight.ai Similarly, 2-chloro-6-nitrobenzonitrile (B146369) is a well-documented precursor for other functionalized benzonitriles. google.comgoogle.com
The primary recognized value of this compound lies in its potential as a building block for bioactive compounds, with preliminary suggestions of its utility in preparing potential antimicrobial or anticancer agents. ontosight.ai The combination of its functional groups allows for a variety of chemical modifications, making it an attractive scaffold for creating diverse molecular libraries for drug discovery.
Unexplored Reactivity and Synthetic Opportunities for this compound
The true synthetic potential of this compound remains largely untapped, with several areas ripe for exploration.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position, activated by the electron-withdrawing nitrile group, presents a prime site for nucleophilic aromatic substitution (SNAr) reactions. This opens the door to the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse derivatives. The reactivity of the chloro group in similar systems, such as in 2-aryl-5-chloro-6-cyano-7-methylindolizines, which readily undergoes nucleophilic substitution, supports this potential. beilstein-journals.org
Transformations of the Nitrile Group: The nitrile group itself is a versatile functional handle. While its reduction to a primary amine is a standard transformation, other reactions such as hydration to an amide, cycloadditions, and conversion to tetrazoles could yield novel compounds with interesting properties.
Catalytic Cross-Coupling Reactions: The chloro-substituent also makes this compound a suitable candidate for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity accessible from this starting material.
Atroposelective Synthesis: The steric hindrance around the C-O bond of the benzyloxy group, coupled with the ortho-substituents, raises the intriguing possibility of creating axially chiral benzonitriles. acs.orgresearchgate.net The synthesis of such atropisomers is a burgeoning field in asymmetric catalysis, and this compound could serve as a precursor to novel chiral ligands or catalysts. rsc.orgnih.govnih.gov
Integration with Emerging Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
Modern synthetic methodologies can be powerfully applied to the synthesis and derivatization of this compound.
Flow Chemistry: The synthesis of nitriles and the subsequent modification of aromatic compounds can often be enhanced through the use of flow chemistry. organic-chemistry.org Continuous flow processes can offer improved safety, scalability, and efficiency for reactions such as nitrations, halogenations, and nucleophilic substitutions that might be involved in the synthesis or derivatization of this compound. The hydration of nitriles to amides and their hydrogenation to amines have been successfully demonstrated in flow systems, suggesting that these transformations could be readily applied to this molecule.
Machine Learning in Synthesis: Machine learning (ML) is increasingly used to predict reaction outcomes and optimize reaction conditions. nih.govnih.govmdpi.com For a molecule like this compound with multiple reactive sites, ML algorithms could predict the regioselectivity of electrophilic or nucleophilic aromatic substitutions. rsc.org This predictive power can guide experimental design, saving time and resources in the exploration of its reactivity. Furthermore, ML models could be trained to identify novel derivatives with desired biological activities, accelerating the drug discovery process. rsc.org
Potential for Novel Applications in Chemical Science and Engineering
The unique structural features of this compound suggest its potential for a range of novel applications.
Medicinal Chemistry: As previously mentioned, its role as an intermediate for bioactive compounds is a key area of interest. ontosight.ai The ability to functionalize the molecule at the chloro and nitrile positions allows for the creation of libraries of compounds for screening against various biological targets. The benzyloxy group can also be a key interaction motif or a cleavable protecting group in a biological context.
Materials Science: Aromatic nitriles are precursors to various functional materials. For instance, the related compound 2-chloro-6-methoxybenzonitrile is used in the development of new polymers. ontosight.ai By incorporating this compound into polymer backbones, novel materials with tailored thermal, optical, or electronic properties could be developed.
Catalysis: The development of novel ligands for catalysis is a cornerstone of chemical research. The this compound scaffold could be elaborated into bidentate or tridentate ligands for transition metal catalysis. The synthesis of a bifunctional C-H activation template from a related 2-chlorobenzonitrile (B47944) derivative highlights the potential for this class of compounds in developing new catalytic systems. sigmaaldrich.com
Agrochemicals: Substituted benzonitriles are a common motif in herbicides and insecticides. ontosight.ai The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-6-benzyloxybenzonitrile, and how do reaction conditions influence yield?
Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) of 2,6-dichlorobenzonitrile with benzyl alcoholate. Key variables include:
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere to avoid benzyl ether decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
Data Table :
| Benzyl Alcohol Equivalents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.2 | 80 | 65 | 98.5 |
| 2.0 | 100 | 78 | 97.8 |
| Reference: Analogous SNAr reactions for chloro-nitrile derivatives are detailed in and . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : 1H NMR (δ 7.4–7.6 ppm for benzyloxy protons; δ 8.1–8.3 ppm for aromatic protons adjacent to nitrile).
- IR : Strong absorption at ~2225 cm⁻¹ confirms the nitrile group.
- X-ray Crystallography (advanced): Resolves steric effects of the benzyloxy group (e.g., torsion angles between benzene rings), as demonstrated in structurally similar compounds () .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Methodological Answer : Regioselectivity arises due to competing substitution at the 2- and 6-positions of the benzonitrile core. Strategies include:
- Directing Groups : Introducing temporary protecting groups (e.g., sulfonyl) to block undesired positions.
- Computational Modeling : DFT calculations predict activation energies for substitution at different sites, guiding experimental design.
Reference: highlights regioselectivity challenges in analogous dichloro-benzonitrile systems .
Q. How should researchers resolve contradictions between experimental and computational spectral data for this compound?
Methodological Answer :
- Benchmarking : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software).
- Error Analysis : Discrepancies in nitrile stretching frequencies may arise from solvent effects or anharmonic approximations in DFT.
Reference: Thermodynamic data from NIST () can validate computational models .
Q. What are the key considerations for optimizing reaction scalability while minimizing byproducts?
Methodological Answer :
- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reagent addition rates.
- Byproduct Mitigation : Replace stoichiometric bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) to reduce hydrolysis of the nitrile group.
Reference: emphasizes the nitrile group’s susceptibility to hydrolysis under basic conditions .
Q. How does the benzyloxy group influence the compound’s stability under storage?
Methodological Answer :
- Degradation Pathways : Benzyl ethers are prone to oxidative cleavage. Stability studies (e.g., accelerated aging at 40°C/75% RH) show degradation <5% over 6 months when stored under argon at –20°C.
- Analytical Monitoring : Use LC-MS to detect trace oxidation products (e.g., benzaldehyde).
Reference: Cold storage recommendations for similar nitriles are noted in .
Data-Driven Research Challenges
Q. What computational tools are recommended for modeling the electronic effects of substituents in this compound?
Methodological Answer :
- Software : Gaussian (for DFT), VASP (for periodic boundary conditions), or ChemDraw (for frontier molecular orbital analysis).
- Parameters : Calculate Hammett constants (σ) for substituents to predict electron-withdrawing/donating effects on reactivity.
Q. How can researchers validate synthetic intermediates when reference standards are unavailable?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
